2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride
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Overview
Description
2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride is a chemical compound with a molecular formula of C9H14ClNO It is a hydrochloride salt form of 2-[3-(aminomethyl)phenyl]ethan-1-ol, which is an organic compound containing both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(aminomethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting 2-[3-(aminomethyl)phenyl]ethan-1-ol is then reacted with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amine group can be reduced to an alkylamine using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Alkyl halides, base (e.g., sodium hydroxide, NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkylamines
Substitution: Secondary or tertiary amines
Scientific Research Applications
2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the alcohol group can participate in hydrogen bonding. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(aminomethyl)phenyl]ethan-1-ol: This compound has a similar structure but with the amine group positioned at the 4-position on the benzene ring.
2-[3-(aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride: This compound contains a sulfonyl group instead of a simple alcohol group.
Uniqueness
2-[3-(aminomethyl)phenyl]ethan-1-ol hydrochloride is unique due to its specific positioning of the amine and alcohol groups, which can influence its reactivity and interactions with other molecules. The hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2287311-35-5 |
---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.7 |
Purity |
95 |
Origin of Product |
United States |
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